3-Iodopyridine-2,6-diamine 3-Iodopyridine-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 856851-34-8
VCID: VC20803533
InChI: InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
SMILES: C1=CC(=NC(=C1I)N)N
Molecular Formula: C5H6IN3
Molecular Weight: 235.03 g/mol

3-Iodopyridine-2,6-diamine

CAS No.: 856851-34-8

Cat. No.: VC20803533

Molecular Formula: C5H6IN3

Molecular Weight: 235.03 g/mol

* For research use only. Not for human or veterinary use.

3-Iodopyridine-2,6-diamine - 856851-34-8

Specification

CAS No. 856851-34-8
Molecular Formula C5H6IN3
Molecular Weight 235.03 g/mol
IUPAC Name 3-iodopyridine-2,6-diamine
Standard InChI InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Standard InChI Key JRCCUFRNNYDTGN-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1I)N)N
Canonical SMILES C1=CC(=NC(=C1I)N)N

Introduction

Chemical Identity and Structure

Basic Identification

3-Iodopyridine-2,6-diamine is a heterocyclic organic compound with a pyridine core structure. It contains one iodine atom at position 3 and two amino groups at positions 2 and 6 of the pyridine ring. The compound is registered under the CAS number 856851-34-8 . It has been assigned the European Community (EC) Number 832-066-9, which further confirms its recognition in chemical databases and regulatory systems .

Structural Characteristics

The molecular structure features a pyridine ring with three substituents arranged in a specific pattern. The iodine atom at the 3-position provides an important reactive site for various transformations, particularly coupling reactions. The two amino groups at the 2 and 6 positions create a symmetrical arrangement around the pyridine nitrogen and offer additional functionalization possibilities through typical amine chemistry.

The compound's structural data includes the following identifiers:

  • SMILES notation: C1=CC(=NC(=C1I)N)N

  • InChI: InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)

  • InChIKey: JRCCUFRNNYDTGN-UHFFFAOYSA-N

These notations provide standardized representations of the molecular structure that can be used across chemical databases and computational chemistry applications.

Physical and Chemical Properties

Predicted Collision Cross Section Data

Mass spectrometry characterization has yielded predicted collision cross section (CCS) measurements for various adducts of 3-iodopyridine-2,6-diamine. These values are important for analytical chemistry applications, particularly in ion mobility spectrometry. The table below presents the predicted CCS values for different ionic forms of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺235.96793134.2
[M+Na]⁺257.94987138.3
[M+NH₄]⁺252.99447138.2
[M+K]⁺273.92381136.2
[M-H]⁻233.95337130.6
[M+Na-2H]⁻255.93532128.2
[M]⁺234.96010132.5
[M]⁻234.96120132.5

Nomenclature and Alternative Names

Systematic and Common Names

The compound is known by several names in the chemical literature, which can be used interchangeably depending on the context:

  • 3-Iodopyridine-2,6-diamine (IUPAC preferred name)

  • 2,6-Diamino-3-iodopyridine

  • 3-Iodopyridin-2,6-diamine

  • 2,6-Pyridinediamine, 3-iodo-

  • Pyridine, 2,6-diamino-3-iodo- (5CI)

This variety of nomenclature reflects different naming conventions and systems used across chemical databases and literature. The IUPAC name is most commonly used in formal scientific literature, while alternative names may appear in commercial catalogs or specialized databases.

Database Identifiers

In addition to the CAS and EC registry numbers, the compound is indexed in various chemical databases with specific identifiers:

  • MFCD09032809

  • DSSTox Substance ID: DTXSID60332995

  • Wikidata: Q82097991

  • DTXCID20284087

These identifiers facilitate cross-referencing across different chemical information systems and databases, enabling researchers to access comprehensive information about the compound from multiple sources.

QuantityPrice (€)
100mg75.00
250mg123.00
1g186.00

This pricing information suggests that 3-iodopyridine-2,6-diamine is a specialty chemical with relatively high value, which is typical for functionalized heterocyclic building blocks .

Applications and Research Context

Relation to Similar Compounds

Search result discusses a process for producing 2,3-diamino-6-methoxypyridine, which shares structural similarities with 3-iodopyridine-2,6-diamine. Both compounds belong to the family of diaminopyridines, though they differ in the substituent at position 3 (iodine versus amino group) and position 6 (amino versus methoxy group).

The synthetic methods described for 2,3-diamino-6-methoxypyridine might provide insights into potential approaches for the preparation or modification of 3-iodopyridine-2,6-diamine, particularly regarding the manipulation of amino groups on the pyridine ring .

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